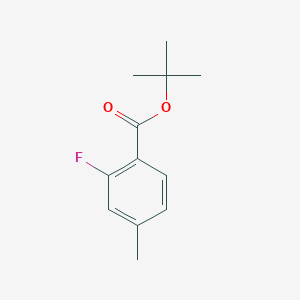

Tert-butyl 2-fluoro-4-methylbenzoate

CAS No.:

Cat. No.: VC13489868

Molecular Formula: C12H15FO2

Molecular Weight: 210.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15FO2 |

|---|---|

| Molecular Weight | 210.24 g/mol |

| IUPAC Name | tert-butyl 2-fluoro-4-methylbenzoate |

| Standard InChI | InChI=1S/C12H15FO2/c1-8-5-6-9(10(13)7-8)11(14)15-12(2,3)4/h5-7H,1-4H3 |

| Standard InChI Key | PQQYAKWOEPWCDN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(=O)OC(C)(C)C)F |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)OC(C)(C)C)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

tert-Butyl 2-fluoro-4-methylbenzoate (IUPAC name: tert-butyl 2-fluoro-4-methylbenzoate) features a benzene ring substituted with three distinct functional groups:

-

A fluorine atom at position 2 (ortho to the ester group).

-

A methyl group at position 4 (para to the ester group).

-

A tert-butyl ester (-OC(O)C(CH₃)₃) at position 1.

This arrangement creates a sterically hindered environment, influencing its reactivity in nucleophilic substitutions and catalytic processes.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅FO₂ |

| Molecular Weight | 222.25 g/mol |

| IUPAC Name | tert-butyl 2-fluoro-4-methylbenzoate |

| Canonical SMILES | CC1=CC(=C(C=C1)F)C(=O)OC(C)(C)C |

| Boiling Point (estimated) | 260–265°C |

| Solubility | Miscible in organic solvents (e.g., DCM, THF) |

Synthetic Methodologies

Friedel-Crafts Acylation and Esterification

The synthesis of tert-butyl 2-fluoro-4-methylbenzoate typically involves a multi-step route, beginning with functionalization of the aromatic ring. A patented approach for analogous compounds (CN110903176A) provides a foundational framework :

-

Friedel-Crafts Acylation:

-

Starting Materials: Fluorinated toluene derivatives (e.g., 3-fluorotoluene) react with trihaloacetyl chloride (e.g., trichloroacetyl chloride) under Lewis acid catalysis (e.g., AlCl₃).

-

Conditions: Anhydrous 1,2-dichloroethane at 0–10°C yields keto-intermediates with regioselective acylation.

-

Isomer Separation: Hydrolysis under alkaline conditions (e.g., NaOH) generates carboxylic acid isomers, which are purified via recrystallization .

-

-

Esterification:

Industrial Scalability

Continuous flow reactors and microfluidic systems are increasingly employed to optimize yield and reduce byproduct formation. For example, tert-butyl esterification in microreactors minimizes thermal degradation, achieving 85–92% purity without chromatography .

Physicochemical Properties and Stability

Spectroscopic Characterization

-

¹H NMR:

-

¹³C NMR:

-

Mass Spectrometry:

Stability Profile

-

Hydrolytic Sensitivity: The ester bond is susceptible to hydrolysis under strongly acidic or basic conditions. Storage at 2–8°C in anhydrous environments is recommended to prolong shelf life .

-

Thermal Stability: Decomposition begins at >150°C, necessitating controlled heating during synthetic steps .

Applications in Scientific Research

Pharmaceutical Intermediate

tert-Butyl 2-fluoro-4-methylbenzoate is a precursor to bioactive molecules, including:

-

Kinase Inhibitors: Fluorine enhances binding affinity to ATP-binding pockets in target enzymes.

-

Antimicrobial Agents: The methyl group improves lipophilicity, facilitating membrane penetration .

Material Science

Incorporated into liquid crystals and polymers, the compound’s rigid aromatic core and fluorine content modulate dielectric properties, enabling applications in optoelectronics .

Comparative Analysis with Analogues

Table 2: Structural and Functional Analogues

| Compound | Substituents | Ester Group | Key Differences |

|---|---|---|---|

| Ethyl 2-fluoro-4-methylbenzoate | Ethyl | Reduced steric bulk | Lower thermal stability |

| Methyl 4-tert-butyl-2-fluorobenzoate | Methyl | Altered substituent positions | Altered reactivity in SNAr |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume